molecular formula C13H17NO B1277018 3-(Piperidin-1-ylmethyl)benzaldehyde CAS No. 471930-01-5

3-(Piperidin-1-ylmethyl)benzaldehyde

Cat. No. B1277018
M. Wt: 203.28 g/mol
InChI Key: UJDTVJKIOWAUNQ-UHFFFAOYSA-N
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Description

The compound 3-(Piperidin-1-ylmethyl)benzaldehyde is a chemical intermediate that can be utilized in the synthesis of various pharmacologically active molecules. The presence of the piperidine ring, a common structural motif in many bioactive compounds, suggests its potential utility in medicinal chemistry. Although the specific papers provided do not directly discuss 3-(Piperidin-1-ylmethyl)benzaldehyde, they do provide insights into related compounds and methodologies that could be relevant for its synthesis and application.

Synthesis Analysis

The synthesis of related piperidine-containing compounds has been described in the literature. For instance, a series of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles were synthesized and evaluated for neuroleptic activity, indicating the versatility of piperidine derivatives in drug design . Additionally, a facile synthesis method for 3-(substituted benzyl)piperidines was developed, showcasing the potential for creating a variety of piperidine-based structures . These methods could potentially be adapted for the synthesis of 3-(Piperidin-1-ylmethyl)benzaldehyde.

Molecular Structure Analysis

The molecular structure and vibrational spectra of similar compounds have been studied using density functional theory (DFT) and Hartree–Fock calculations. For example, the molecular structure of 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one was determined, and its vibrational data were found to be in good agreement with experimental results . Such computational studies are essential for understanding the conformational preferences and stability of piperidine derivatives.

Chemical Reactions Analysis

Piperidine derivatives are known to participate in various chemical reactions. The synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde, a compound structurally similar to 3-(Piperidin-1-ylmethyl)benzaldehyde, involved reactions such as acetal formation, nucleophilic substitution, and hydrolysis . These reactions highlight the reactivity of the piperidine moiety and its potential transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be influenced by their molecular structure. For instance, the synthesis and characterization of a novel piperidine derivative revealed insights into its crystal structure, spectroscopic properties, and theoretical calculations of its reactivity . Such studies are crucial for predicting the behavior of these compounds under different conditions and for their application in drug development.

Scientific Research Applications

Reaction Mechanisms and Synthesis

  • 3-(Piperidin-1-ylmethyl)benzaldehyde plays a role in various synthesis and reaction mechanisms. For instance, benzaldehyde reacts with 1-piperidin-1-ylcyclohexene to yield xanthene derivatives, demonstrating its utility in producing complex organic compounds (Lewis, Myers, & Readhead, 1970).
  • It is also used as a catalyst in the synthesis of 2-(4-anisyl)-3-arylidene chromanone, indicating its role in catalysis and facilitating chemical reactions (Bairwa, Jain, & Sharma, 2015).

Pharmaceutical and Medical Applications

  • In the pharmaceutical realm, it has been used in the preparation of dihydropyridine derivatives, which are significant as pharmaceuticals in calcium channel blockers. This highlights its potential in drug development and medicinal chemistry (Perozo-Rondón et al., 2006).
  • A study involving microwave-assisted synthesis of substituted 3-Phenylpropionic Acids from Benzaldehydes, including piperidine, showcases its relevance in efficient and rapid synthesis methods, potentially useful in pharmaceutical manufacturing (Sharma, Joshi, & Sinha, 2003).

Catalysis and Organic Chemistry

  • In catalysis, the compound has been observed to influence the oxidation activity of benzyl alcohol to benzaldehyde, demonstrating its role in modifying chemical reactions and selectivity (Tsuruya, Okamoto, & Kuwada, 1979).
  • The synthesis and structure of various organic compounds, such as 6-Aryl-1,5-dimethoxycarbonyl-2-methyl-4-morpholino-1,3-cyclohexadienes, involve the use of piperidine and benzaldehyde, indicating its role in the formation of complex molecules with potential applications in various fields (Nitta, Takimoto, & Ueda, 1992).

Multicomponent Reactions and Syntheses

  • Piperidine, including its derivatives, is instrumental in multicomponent reactions for synthesizing novel organic compounds. This includes the synthesis of quinolinone derivatives via catalyst-free reactions, highlighting its versatility in organic synthesis without the need for additional catalysts (Du, Han, Zhou, & Borovkov, 2020).

Fungicidal Applications

  • In the field of agrochemicals, derivatives of benzaldehyde thiosemicarbazide with a piperidine moiety have been designed and synthesized, exhibiting moderate to good fungicidal activities. This shows the potential of 3-(Piperidin-1-ylmethyl)benzaldehyde derivatives in the development of new plant pathogen control substances (Zhang et al., 2017).

properties

IUPAC Name

3-(piperidin-1-ylmethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c15-11-13-6-4-5-12(9-13)10-14-7-2-1-3-8-14/h4-6,9,11H,1-3,7-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJDTVJKIOWAUNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428214
Record name 3-(piperidin-1-ylmethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Piperidin-1-ylmethyl)benzaldehyde

CAS RN

471930-01-5
Record name 3-(piperidin-1-ylmethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
J Hou, F Song, L Wang, G Wei, Y Cheng, C Zhu - Macromolecules, 2012 - ACS Publications
A novel chiral (S)-BINAM-based fluorescence polymer sensor was designed and synthesized by the polymerization of 5,5′-((2,5-dioctyloxy-1,4-phenylene)bis(ethyne-2,1-diyl)bis(2-…
Number of citations: 41 pubs.acs.org
F Song, G Wei, L Wang, J Jiao, Y Cheng… - The Journal of Organic …, 2012 - ACS Publications
(R,R)-Salen-based chiral polymer P-1 was synthesized by the polymerization of 5,5′-((2,5-dibutoxy-1,4-phenylene)bis(ethyne-2,1-diyl))bis(2-hydroxy-3-(piperidin-1-ylmethyl) …
Number of citations: 49 pubs.acs.org
G Wei, S Zhang, C Dai, Y Quan… - … –A European Journal, 2013 - Wiley Online Library
A new (S)‐binaphthalene‐based polymer (P‐1) was synthesized by the polymerization of 5,5′‐((2,5‐dibutoxy‐1,4‐phenylene)bis(ethyne‐2,1‐diyl))bis(2‐hydroxy‐3‐(piperidin‐1‐…
F Li, G Wei, Y Sheng, Y Quan, Y Cheng, C Zhu - Polymer, 2014 - Elsevier
(S)-binaphthalene-based polymer sensors P-1 and P-2 could be synthesized by the polymerization of 5,5′-((2,5-dibutoxy-1,4-phenylene)bis(ethyne-2,1-diyl))bis-(2-hydroxy-3-(piperidin…
Number of citations: 18 www.sciencedirect.com
A Chipeleme, J Gut, PJ Rosenthal, K Chibale - Bioorganic & Medicinal …, 2007 - Elsevier
A targeted series of phenolic Mannich bases of benzaldehyde and (thio)semicarbazone derivatives were synthesized and evaluated in vitro against the malarial cysteine protease …
Number of citations: 110 www.sciencedirect.com
HM Smuts, RC Luckay - Journal of Coordination Chemistry, 2017 - Taylor & Francis
We have synthesized two ditopic ligands for selective extraction of copper(II) nitrate. We also synthesized one cation-only binding analog for comparison. All three ligands were …
Number of citations: 4 www.tandfonline.com
Y Li, X Qiang, L Luo, X Yang, G Xiao, Y Zheng… - Bioorganic & Medicinal …, 2017 - Elsevier
A series of homoisoflavonoid Mannich base derivatives were designed, synthesized and evaluated as multifunctional agents against Alzheimer’s disease. It demonstrated that most of …
Number of citations: 83 www.sciencedirect.com
MW Fennie, EF DiMauro, EM O'Brien, V Annamalai… - Tetrahedron, 2005 - Elsevier
Metal complexes of C 2 -symmetric Lewis acid/Lewis base salen ligands provide bifunctional activation resulting in rapid rates in the enantioselective addition of diethylzinc to …
Number of citations: 84 www.sciencedirect.com
RS Forgan - 2008 - era.ed.ac.uk
The thesis deals with the modification of salicylaldoxime-based reagents used in hydrometallurgical extraction, addressing rational ligand design to tune copper(II) extractant strengths …
Number of citations: 9 era.ed.ac.uk
GI Dzhardimalieva, I E. Uflyand… - Chemistry of Polymeric …, 2018 - Springer
Major advances and problems in the field of synthesis, properties, and structure of polymeric metal chelates prepared by the direct interaction of chelating polymer ligands with metal …
Number of citations: 5 link.springer.com

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